Cas no 2137559-74-9 (4-Pyrimidinecarboxylic acid, 2-chloro-6-(1-hydroxy-1-methylethyl)-, ethyl ester)

4-Pyrimidinecarboxylic acid, 2-chloro-6-(1-hydroxy-1-methylethyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinecarboxylic acid, 2-chloro-6-(1-hydroxy-1-methylethyl)-, ethyl ester
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- インチ: 1S/C10H13ClN2O3/c1-4-16-8(14)6-5-7(10(2,3)15)13-9(11)12-6/h5,15H,4H2,1-3H3
- InChIKey: FLMUWJYQPLLABY-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(C(O)(C)C)=CC(C(OCC)=O)=N1
4-Pyrimidinecarboxylic acid, 2-chloro-6-(1-hydroxy-1-methylethyl)-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-695843-0.25g |
ethyl 2-chloro-6-(2-hydroxypropan-2-yl)pyrimidine-4-carboxylate |
2137559-74-9 | 0.25g |
$670.0 | 2023-03-10 | ||
Enamine | EN300-695843-10.0g |
ethyl 2-chloro-6-(2-hydroxypropan-2-yl)pyrimidine-4-carboxylate |
2137559-74-9 | 10.0g |
$3131.0 | 2023-03-10 | ||
Enamine | EN300-695843-5.0g |
ethyl 2-chloro-6-(2-hydroxypropan-2-yl)pyrimidine-4-carboxylate |
2137559-74-9 | 5.0g |
$2110.0 | 2023-03-10 | ||
Enamine | EN300-695843-1.0g |
ethyl 2-chloro-6-(2-hydroxypropan-2-yl)pyrimidine-4-carboxylate |
2137559-74-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-695843-0.1g |
ethyl 2-chloro-6-(2-hydroxypropan-2-yl)pyrimidine-4-carboxylate |
2137559-74-9 | 0.1g |
$640.0 | 2023-03-10 | ||
Enamine | EN300-695843-0.5g |
ethyl 2-chloro-6-(2-hydroxypropan-2-yl)pyrimidine-4-carboxylate |
2137559-74-9 | 0.5g |
$699.0 | 2023-03-10 | ||
Enamine | EN300-695843-0.05g |
ethyl 2-chloro-6-(2-hydroxypropan-2-yl)pyrimidine-4-carboxylate |
2137559-74-9 | 0.05g |
$612.0 | 2023-03-10 | ||
Enamine | EN300-695843-2.5g |
ethyl 2-chloro-6-(2-hydroxypropan-2-yl)pyrimidine-4-carboxylate |
2137559-74-9 | 2.5g |
$1428.0 | 2023-03-10 |
4-Pyrimidinecarboxylic acid, 2-chloro-6-(1-hydroxy-1-methylethyl)-, ethyl ester 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
4-Pyrimidinecarboxylic acid, 2-chloro-6-(1-hydroxy-1-methylethyl)-, ethyl esterに関する追加情報
4-Pyrimidinecarboxylic Acid, 2-Chloro-6-(1-Hydroxy-1-Methylethyl)-, Ethyl Ester: A Comprehensive Overview
The compound 4-Pyrimidinecarboxylic acid, 2-chloro-6-(1-hydroxy-1-methylethyl)-, ethyl ester (CAS No. 2137559-74-9) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have garnered substantial attention due to their diverse biological activities and potential applications in drug discovery. The pyrimidine ring serves as a versatile scaffold for the attachment of various functional groups, making this compound a valuable tool in medicinal chemistry.
The structure of this compound comprises a pyrimidine ring with substituents at positions 2, 4, and 6. The 2-chloro group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. At position 4, there is a carboxylic acid group, which can participate in hydrogen bonding and other non-covalent interactions. The 6-(1-hydroxy-1-methylethyl) group adds hydroxyl functionality and branching to the molecule, potentially enhancing its solubility and bioavailability. Finally, the ethyl ester at position 4 modifies the acidity of the carboxylic acid group and can influence its reactivity in biochemical systems.
Recent studies have highlighted the importance of pyrimidine derivatives in targeting various disease states. For instance, research has shown that certain pyrimidine-based compounds exhibit potent anti-inflammatory and antioxidant properties. These findings suggest that 4-Pyrimidinecarboxylic acid, 2-chloro-6-(1-hydroxy-1-methylethyl)-, ethyl ester could be explored for its potential role in mitigating oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders.
In addition to its biological applications, this compound has been studied for its role in chemical synthesis. The presence of multiple functional groups makes it an ideal precursor for constructing more complex molecules. For example, the ethyl ester can be easily hydrolyzed to yield the corresponding carboxylic acid under basic or acidic conditions. This property is particularly useful in multistep synthesis workflows where precise control over functional group transformations is essential.
From a synthetic perspective, the preparation of 4-Pyrimidinecarboxylic acid, 2-chloro-6-(1-hydroxy-1-methylethyl)-, ethyl ester involves a series of well-established organic reactions. These include nucleophilic substitution, condensation reactions, and esterification steps. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound is readily available for further studies.
The latest advancements in computational chemistry have also provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed that the pyrimidine ring exhibits significant aromaticity, which contributes to its stability and reactivity. Furthermore, molecular dynamics simulations have shed light on how this compound interacts with biological targets at the atomic level. These computational tools are invaluable for predicting the behavior of this compound in different chemical environments.
In conclusion, 4-Pyrimidinecarboxylic acid, 2-chloro-6-(1-hydroxy-1-methylethyl)-, ethyl ester (CAS No. 2137559-74-9) is a multifaceted molecule with promising applications in both academic research and industrial settings. Its unique structure endows it with versatile chemical properties that make it an attractive candidate for further exploration in drug development and materials science.
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